molecular formula C20H18F3N3O4 B14946958 N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide

Cat. No.: B14946958
M. Wt: 421.4 g/mol
InChI Key: HIOZOUCJQDOSFH-UHFFFAOYSA-N
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Description

N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-METHOXYBENZAMIDE is a complex organic compound with a molecular formula of C14H14F3N3O3 This compound is characterized by the presence of a trifluoromethyl group, an imidazolidinyl ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-METHOXYBENZAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinyl ring, introduction of the trifluoromethyl group, and coupling with the methoxybenzamide moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a wide range of substituted products .

Mechanism of Action

The mechanism of action of N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-METHOXYBENZAMIDE include other imidazolidinyl derivatives and trifluoromethyl-substituted compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties .

Uniqueness

What sets N-[2,5-DIOXO-1-(1-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-METHOXYBENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H18F3N3O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C20H18F3N3O4/c1-12(13-8-4-3-5-9-13)26-17(28)19(20(21,22)23,25-18(26)29)24-16(27)14-10-6-7-11-15(14)30-2/h3-12H,1-2H3,(H,24,27)(H,25,29)

InChI Key

HIOZOUCJQDOSFH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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